4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE
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Overview
Description
4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a morpholine ring attached to a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thienopyrimidine derivatives . Another method includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. specific industrial methods are often proprietary and not widely disclosed in the literature.
Chemical Reactions Analysis
Types of Reactions
4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core.
Scientific Research Applications
4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Shares a similar core structure but lacks the morpholine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine: Exhibits better anti-inflammatory activity compared to thieno[2,3-d]pyrimidine derivatives.
Uniqueness
4-(4-MORPHOLINYL)-2,6-DIPHENYLTHIENO(2,3-D)PYRIMIDINE is unique due to the presence of the morpholine ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile molecule in various scientific applications.
Properties
IUPAC Name |
4-(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-3-7-16(8-4-1)19-15-18-21(25-11-13-26-14-12-25)23-20(24-22(18)27-19)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFXLEVFNIWMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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